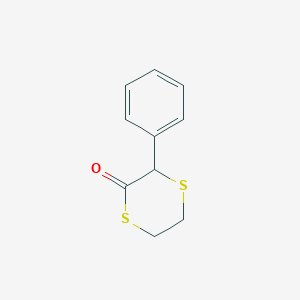

3-Phenyl-1,4-dithian-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

190251-46-8 |

|---|---|

Molecular Formula |

C10H10OS2 |

Molecular Weight |

210.3 g/mol |

IUPAC Name |

3-phenyl-1,4-dithian-2-one |

InChI |

InChI=1S/C10H10OS2/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

InChI Key |

OYXKECCUTNQLTE-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=O)C(S1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

A Proposed Synthetic Route for 3-Phenyl-1,4-dithian-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of 3-Phenyl-1,4-dithian-2-one is not well-documented in publicly available scientific literature. The following in-depth technical guide presents a plausible, hypothetical multi-step synthetic pathway based on established principles of organic chemistry and analogous reactions. This document is intended for an audience with a strong background in chemical synthesis and should be treated as a theoretical framework. All proposed experimental work should be conducted with appropriate safety precautions and after a thorough risk assessment.

Introduction

The 1,4-dithiane-2-one scaffold is a sulfur-containing heterocyclic motif of interest in medicinal chemistry and materials science due to the unique properties conferred by the thioether and lactone functionalities. The introduction of a phenyl group at the 3-position is anticipated to modulate the compound's physicochemical and biological properties. This guide outlines a proposed synthetic strategy to access this compound, providing detailed hypothetical experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with the commercially available mandelic acid. The strategy involves the conversion of the hydroxyl group to a thiol, followed by esterification and subsequent ring closure with a suitable C2-sulfur synthon. An alternative final step involving the ring-opening of thiirane is also considered.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-2-phenylacetic acid (2)

A solution of mandelic acid (1) (1.0 eq) in a suitable solvent such as dichloromethane is treated with an excess of a brominating agent, for instance, phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), at 0 °C. The reaction is allowed to warm to room temperature and stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is carefully quenched with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-bromo-2-phenylacetic acid (2).

Step 2: Synthesis of Ethyl 2-bromo-2-phenylacetate (3)

The crude 2-bromo-2-phenylacetic acid (2) (1.0 eq) is dissolved in ethanol and a catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is refluxed for several hours. The progress of the esterification is monitored by TLC. After completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to afford ethyl 2-bromo-2-phenylacetate (3), which can be purified by column chromatography.

Step 3: Synthesis of Ethyl 2-mercapto-2-phenylacetate (4)

Ethyl 2-bromo-2-phenylacetate (3) (1.0 eq) is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, is added portion-wise at room temperature. The reaction mixture is stirred for several hours. After the reaction is complete, the mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude ethyl 2-mercapto-2-phenylacetate (4). Purification can be achieved by vacuum distillation or column chromatography.

Step 4: Synthesis of this compound (5)

To a solution of ethyl 2-mercapto-2-phenylacetate (4) (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF), a base like sodium ethoxide or sodium hydride is added at 0 °C to generate the thiolate. Subsequently, 2-chloroethanethiol (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature or gently heated to promote the intramolecular cyclization via nucleophilic substitution. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound (5), is purified by column chromatography.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound.

| Step | Reactant | Molar Eq. | Reagent | Molar Eq. | Solvent | Temp (°C) | Time (h) | Theoretical Yield (%) | Product |

| 1 | Mandelic acid (1) | 1.0 | PBr₃ | 1.2 | CH₂Cl₂ | 0 to RT | 4 | 90 | 2-Bromo-2-phenylacetic acid (2) |

| 2 | 2-Bromo-2-phenylacetic acid (2) | 1.0 | Ethanol | excess | Ethanol | Reflux | 6 | 85 | Ethyl 2-bromo-2-phenylacetate (3) |

| 3 | Ethyl 2-bromo-2-phenylacetate (3) | 1.0 | NaSH | 1.1 | DMF | RT | 5 | 75 | Ethyl 2-mercapto-2-phenylacetate (4) |

| 4 | Ethyl 2-mercapto-2-phenylacetate (4) | 1.0 | 2-Chloroethanethiol | 1.1 | Ethanol | RT | 12 | 60 | This compound (5) |

Visualizing the Synthesis

The following diagrams illustrate the proposed reaction pathway and the overall experimental workflow.

Caption: Proposed reaction pathway for the synthesis of this compound.

Caption: Detailed workflow for the proposed synthesis of this compound.

3-Phenyl-1,4-dithian-2-one IUPAC name and CAS number

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document addresses the inquiry for a comprehensive technical guide on 3-Phenyl-1,4-dithian-2-one, including its IUPAC name, CAS number, experimental data, and relevant biological pathways.

Following a thorough search of chemical databases and scientific literature, it has been determined that "this compound" is not a readily cataloged compound. No experimental data, synthesis protocols, or biological activity associated with this specific molecule could be retrieved. Consequently, a CAS number has not been assigned.

IUPAC Nomenclature

Based on the principles of chemical nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the specified molecule is This compound .

The naming convention is derived as follows:

-

1,4-dithian : Identifies the six-membered heterocyclic ring containing two sulfur atoms at positions 1 and 4.

-

-2-one : Indicates the presence of a ketone functional group at the second position of the ring.

-

3-phenyl- : Specifies a phenyl group substituent at the third position of the ring.

Data Availability

Due to the absence of this compound in the surveyed literature, this guide cannot provide the requested quantitative data, experimental protocols, or signaling pathway diagrams. The creation of such a technical whitepaper would be contingent on the de novo synthesis, purification, and characterization of this compound, followed by comprehensive biological screening and mechanistic studies.

Proposed Synthetic Workflow

While no specific synthesis for this compound has been reported, a potential synthetic route could be conceptualized based on established principles of organic chemistry. The diagram below illustrates a hypothetical retrosynthetic analysis, which could serve as a foundational strategy for its synthesis.

Caption: A potential retrosynthetic pathway for this compound.

It is recommended that any future research on this compound begin with a thorough literature search for analogous structures to inform the development of a robust synthetic and analytical strategy.

Spectroscopic Data for 3-Phenyl-1,4-dithian-2-one Remains Elusive in Public Domain

A comprehensive search for experimental spectroscopic data (NMR, IR, MS) for the compound 3-Phenyl-1,4-dithian-2-one has yielded no specific results for this molecule. Publicly available scientific databases and chemical literature do not appear to contain detailed experimental spectra or the associated protocols for this particular chemical entity.

While data for structurally related compounds—such as various phenyl- and dithiane-containing molecules—are available, a direct and verifiable set of spectroscopic data for this compound could not be located. The creation of an in-depth technical guide or whitepaper as requested, complete with quantitative data tables, detailed experimental methodologies, and visualizations of signaling pathways or experimental workflows, is therefore not feasible at this time due to the absence of the foundational experimental data.

Researchers, scientists, and drug development professionals seeking to work with this compound would likely need to perform the synthesis and subsequent spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) as a preliminary step. The experimental protocols for such analyses would follow standard procedures for small organic molecules, but specific parameters would need to be optimized based on the compound's properties.

Given the lack of specific data, any discussion of its spectroscopic characteristics would be purely theoretical and based on predictions from its chemical structure and comparison with analogous compounds. This would not meet the requirements of a technical guide grounded in empirical evidence. Similarly, without information on the biological activity of this compound, the creation of diagrams for signaling pathways is not applicable.

Should experimental data for this compound become publicly available in the future, a comprehensive technical guide could be compiled.

Analysis of 3-Phenyl-1,4-dithian-2-one Crystal Structure Remains Elusive Due to Lack of Publicly Available Data

A comprehensive search for the crystal structure of 3-Phenyl-1,4-dithian-2-one has revealed a significant gap in publicly accessible crystallographic data. Despite extensive searches of scientific databases and the Cambridge Structural Database (CSD), no specific experimental data for this compound, such as unit cell parameters, bond lengths, or bond angles, could be retrieved. This absence of foundational data precludes the creation of an in-depth technical guide as requested.

While the crystal structure for the precise compound of interest is not available, analysis of closely related structures provides some insight into the potential solid-state conformation and intermolecular interactions that this compound might exhibit.

Insights from Structurally Related Compounds

Research on similar molecules, such as 3-phenyl-1,4,2-dithiazole-5-thione, offers valuable comparative information. The crystal structure of this related compound reveals a nearly planar conformation, with a very small dihedral angle between the heterocyclic and phenyl rings.[1][2] The packing of these molecules in the crystal lattice is influenced by π–π stacking interactions between the aromatic rings of adjacent molecules.[1][2]

Furthermore, studies on various 2-phenyl-1,3-dithiane derivatives consistently show the dithiane ring adopting a chair conformation. The orientation of the phenyl substituent (axial or equatorial) can significantly impact the overall molecular geometry and crystal packing.

Experimental Protocols: A General Overview

The determination of a crystal structure, which is the missing piece for this compound, typically involves a standardized experimental workflow. The primary technique used for small organic molecules is single-crystal X-ray diffraction.

1. Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound. This involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly, or using other techniques like vapor diffusion or cooling crystallization.

2. Data Collection: A suitable crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern of spots. The intensity and position of these diffracted spots are meticulously recorded as the crystal is rotated.

3. Structure Solution and Refinement: The diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The arrangement of atoms within the unit cell is determined by solving the "phase problem." Finally, the atomic positions and other parameters are refined to achieve the best possible fit between the observed diffraction pattern and the calculated one based on the structural model.

The following diagram illustrates a generalized workflow for X-ray crystallography:

Caption: A flowchart illustrating the typical experimental workflow for determining a crystal structure using X-ray crystallography.

Conclusion

Without the specific crystallographic data for this compound, a detailed analysis of its crystal structure, including quantitative data tables and specific signaling pathways, cannot be provided. The information available for structurally similar compounds allows for educated inferences about its likely conformation and packing motifs, but these remain speculative. The scientific community awaits the experimental determination and publication of the crystal structure of this compound to enable a comprehensive understanding of its solid-state properties. Researchers in drug development and materials science are encouraged to consult crystallographic databases such as the Cambridge Structural Database (CSD) for the most current information.[3][4]

References

Physical and chemical properties of 3-Phenyl-1,4-dithian-2-one

Disclaimer: Extensive research did not yield any specific data regarding the physical and chemical properties of 3-Phenyl-1,4-dithian-2-one . This suggests that the compound is not well-characterized in publicly available scientific literature. Therefore, this guide will focus on the closely related and well-documented compound, 2-Phenyl-1,3-dithiane , which serves as a valuable case study in the application of dithiane chemistry.

Introduction to 2-Phenyl-1,3-dithiane

2-Phenyl-1,3-dithiane is a versatile organosulfur compound widely employed in organic synthesis. It is a key example of a masked carbonyl group, specifically a masked benzaldehyde, which allows for the reversal of the typical electrophilic reactivity of the carbonyl carbon, a concept known as "umpolung". This property makes it an invaluable tool for the formation of carbon-carbon bonds and the synthesis of a variety of complex molecules, including ketones and other functionalized aromatic compounds.[1]

Physical and Chemical Properties

The physical and chemical properties of 2-Phenyl-1,3-dithiane are summarized in the tables below.

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | 2-phenyl-1,3-dithiane | [2] |

| CAS Number | 5425-44-5 | [2] |

| Molecular Formula | C₁₀H₁₂S₂ | |

| Molecular Weight | 196.33 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 72-74 °C | [1] |

Spectroscopic Data

| Property | Description | Reference |

| ¹H NMR | A detailed analysis of the ¹H NMR spectrum in a CS₂-C₆D₁₂-TMS solvent mixture at 300 K has been performed, yielding specific chemical shifts and coupling constants for all protons. The data is consistent with a puckered dithiane ring and a bisected conformation of the phenyl group. | [4][5] |

| ¹³C NMR | The full set of NMR spectral parameters, including ¹³C data, has been reported. | [1] |

| Mass Spectrometry | GC-MS data is available, showing characteristic fragmentation patterns. | |

| IR Spectroscopy | ATR-IR spectra have been recorded and are available in spectral databases. |

Experimental Protocols

Synthesis of 2-Phenyl-1,3-dithiane

2-Phenyl-1,3-dithiane is typically synthesized via the acid-catalyzed reaction of benzaldehyde with 1,3-propanedithiol.[6]

General Procedure:

-

To a solution of benzaldehyde in a suitable solvent (e.g., chloroform), 1,3-propanedithiol is added.

-

A catalytic amount of a Brønsted or Lewis acid (e.g., boron trifluoride diethyl etherate in glacial acetic acid) is added to the mixture.[7]

-

The reaction mixture is heated to reflux and the progress is monitored by a suitable method (e.g., TLC).

-

Upon completion, the reaction is quenched, and the organic layer is washed sequentially with water and an aqueous base (e.g., 10% potassium hydroxide) to remove the acid catalyst and any unreacted starting materials.[7]

-

The organic layer is dried over an anhydrous drying agent (e.g., potassium carbonate), and the solvent is removed under reduced pressure.[7]

-

The crude product can be purified by recrystallization from a suitable solvent such as methanol to yield colorless crystals.[7]

Deprotonation and Alkylation of 2-Phenyl-1,3-dithiane

A key reaction of 2-phenyl-1,3-dithiane is the deprotonation at the C2 position to form a nucleophilic anion, which can then be reacted with various electrophiles.

General Procedure:

-

A solution of 2-phenyl-1,3-dithiane in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

A strong base, typically n-butyllithium, is added dropwise to the solution. The acidic proton at the C2 position is abstracted to form the 2-lithio-1,3-dithiane anion.[8]

-

An electrophile, such as an alkyl halide (e.g., ethyl iodide), is then added to the solution.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is dried and the solvent is removed to yield the 2-alkyl-2-phenyl-1,3-dithiane derivative.

Hydrolysis of 2-Substituted-2-phenyl-1,3-dithianes

The final step to unmask the carbonyl group is the hydrolysis of the dithiane.

General Procedure:

-

The 2-substituted-2-phenyl-1,3-dithiane is dissolved in a suitable solvent mixture (e.g., aqueous methanol or ethanol).

-

A reagent to facilitate the hydrolysis, such as chloramine-T or N-halosuccinimides, is added.[9][10]

-

The reaction mixture is stirred, often with gentle heating, until the starting material is consumed.

-

The resulting ketone is then isolated through standard workup procedures, which may include extraction and purification by chromatography or recrystallization.[9]

Applications in Research and Development

2-Phenyl-1,3-dithiane and its derivatives are crucial intermediates in the synthesis of a wide array of organic compounds. Their ability to function as acyl anion equivalents has been exploited in the total synthesis of numerous natural products.[11] Furthermore, substituted dithianes are investigated for their potential as process stabilizers for polyolefins.

Conclusion

References

- 1. 2-PHENYL-1,3-DITHIANE | 5425-44-5 [chemicalbook.com]

- 2. 2-PHENYL-1,3-DITHIANE | CAS 5425-44-5 [matrix-fine-chemicals.com]

- 3. 001chemical.com [001chemical.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. youtube.com [youtube.com]

- 9. US3794669A - Process for converting oxathiolanes,dithiolanes and dithianes to aldehydes or ketones - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uwindsor.ca [uwindsor.ca]

An In-Depth Technical Guide to the Reactivity and Stability of the 1,4-Dithian-2-one Ring System

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dithian-2-one ring system, a sulfur-containing lactone (thiolactone), represents a unique heterocyclic scaffold with potential applications in medicinal chemistry and materials science. The presence of two sulfur atoms and an ester linkage within a six-membered ring imparts a distinct combination of reactivity and stability. This guide provides a comprehensive overview of the core chemical properties of the 1,4-dithian-2-one system, drawing upon data from analogous structures to predict its behavior.

Synthesis of the 1,4-Dithian-2-one Ring System

The synthesis of the 1,4-dithian-2-one core can be approached through several strategic disconnections. A plausible and efficient method involves the cyclization of a linear precursor containing both a thiol and a carboxylic acid functionality, appropriately positioned to favor 6-membered ring formation.

Proposed Synthetic Pathway

A common strategy for the formation of thiolactones is the intramolecular cyclization of a mercapto-substituted carboxylic acid or its derivative. For 1,4-dithian-2-one, a potential precursor is 2-((2-mercaptoethyl)thio)acetic acid. The synthesis could proceed as outlined in the following workflow:

Reactivity of the 1,4-Dithian-2-one Ring

The reactivity of the 1,4-dithian-2-one ring is governed by the electrophilic nature of the carbonyl carbon and the nucleophilicity of the sulfur atoms. The ring is susceptible to nucleophilic attack at the carbonyl group, leading to ring-opening reactions.

Hydrolysis

Like other esters, 1,4-dithian-2-one is expected to undergo hydrolysis to the corresponding open-chain hydroxy acid, 2-((2-mercaptoethyl)thio)acetic acid. This reaction can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide, a direct nucleophilic attack on the carbonyl carbon occurs, leading to a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt of the ring-opened product. This process is generally faster and irreversible compared to acid-catalyzed hydrolysis.[1]

References

Theoretical Conformational Analysis of 3-Phenyl-1,4-dithian-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical examination of the conformational preferences of 3-Phenyl-1,4-dithian-2-one. In the absence of direct experimental data for this specific molecule, this analysis is built upon foundational studies of the parent 1,4-dithiane ring system and its derivatives. By synthesizing data from computational and experimental studies on related structures, we extrapolate the likely conformational landscape of this compound, considering the influence of the phenyl and lactone functionalities. This document summarizes key energetic and geometric parameters, outlines relevant experimental and computational protocols, and visualizes the fundamental conformational pathways.

Introduction to the 1,4-Dithiane Ring System

The 1,4-dithiane ring is a six-membered heterocycle containing two sulfur atoms at positions 1 and 4. Like cyclohexane, its conformational behavior is dominated by a low-energy chair conformation and higher-energy flexible forms, including the twist-boat and boat conformations. The presence of the larger sulfur atoms, with their longer C-S bonds and smaller C-S-C bond angles compared to the C-C-C angle in cyclohexane, significantly influences the ring's geometry and energy barriers between conformers.

Computational studies on 1,4-dithiane have established that the chair conformer is the most stable.[1][2] The energy difference between the chair and the 1,4-twist conformer is approximately 4.85 kcal/mol.[1][2] The boat conformation represents a transition state in the interconversion of the enantiomeric twist forms and is higher in energy than the chair conformer by about 9.53 to 10.5 kcal/mol.[1][2]

Conformational Preferences of this compound

The introduction of a phenyl group at the C3 position and a carbonyl group at the C2 position in the 1,4-dithiane ring introduces significant steric and electronic effects that will dictate the preferred conformation.

Chair Conformation

The chair conformation is expected to be the ground state for this compound. In this conformation, the phenyl substituent at C3 can occupy either an axial or an equatorial position.

-

Equatorial Phenyl Group: This conformation is anticipated to be the more stable of the two chair forms. The bulky phenyl group in the equatorial position minimizes steric interactions with the rest of the ring, particularly the syn-axial hydrogen atoms.

-

Axial Phenyl Group: An axial orientation of the phenyl group would lead to significant 1,3-diaxial steric strain with the axial hydrogen or lone pair on the sulfur atom at position 1. This would render the axial conformer considerably less stable.

The presence of the sp2-hybridized carbonyl carbon at C2 will cause some flattening of the ring in that region.

Flexible Conformations

While higher in energy, twist-boat conformations may also be populated. The relative energies of these conformers will be influenced by the positioning of the phenyl group to minimize steric clashes.

Quantitative Conformational Data (Based on 1,4-Dithiane)

The following table summarizes key energetic and geometric parameters for the parent 1,4-dithiane molecule, which serve as a baseline for understanding the behavior of its derivatives.

| Parameter | Chair Conformer | 1,4-Twist Conformer | 1,4-Boat Transition State | Reference |

| Relative Energy (kcal/mol) | 0.0 | 4.85 | 9.53 - 10.5 | [1][2] |

| Chair-Twist Free Energy Difference (ΔG°) (kcal/mol at 298.15 K) | 4.93 | [1][2] | ||

| Chair to Twist Transition State Energy (kcal/mol) | 11.7 | [1][2] |

Experimental and Computational Protocols

The conformational analysis of 1,4-dithiane and its derivatives has been primarily elucidated through a combination of computational and experimental techniques.

Computational Chemistry

-

Ab initio Molecular Orbital Theory and Density Functional Theory (DFT): These methods have been extensively used to calculate the optimized geometries, relative energies, enthalpies, entropies, and free energies of different conformers.[1] Common basis sets employed include 6-31G(d), 6-311+G(d,p), and others, with functionals like B3LYP.[1][3]

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are used to map the energy profile of conformational interconversions and to confirm the connection between conformers and transition states.[1][2]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to investigate stereoelectronic interactions, such as hyperconjugation, that can influence conformational stability.[3]

NMR Spectroscopy

-

¹H and ¹³C NMR Spectroscopy: Chemical shifts and coupling constants are sensitive to the local electronic environment and dihedral angles, respectively, providing valuable information about the time-averaged conformation in solution.[4][5] For instance, the magnitude of vicinal coupling constants (³J) can be related to the dihedral angle via the Karplus equation.

-

Variable-Temperature (VT) NMR: VT-NMR studies can be used to determine the energy barriers to conformational interconversion by observing the coalescence of signals as the rate of exchange increases with temperature.[6]

X-ray Crystallography

-

Single-Crystal X-ray Diffraction: This technique provides the most definitive information about the solid-state conformation of a molecule, including precise bond lengths, bond angles, and torsion angles.[7][8][9] While a crystal structure for this compound is not available in the searched literature, this method would be invaluable for confirming theoretical predictions.

Visualization of Conformational Pathways

The following diagrams, generated using the DOT language, illustrate the key conformational equilibria for the 1,4-dithiane ring system.

Conclusion

Based on the established principles of conformational analysis and data from studies on the 1,4-dithiane ring system, it is predicted that this compound will predominantly exist in a chair conformation with the phenyl group in the equatorial position to minimize steric hindrance. The presence of the lactone functionality will introduce some local geometric distortions but is not expected to alter the fundamental preference for the chair form. Higher energy twist-boat conformers may exist in equilibrium, but their population is expected to be low under standard conditions. Definitive characterization of the conformational landscape of this specific molecule would require dedicated experimental studies, such as single-crystal X-ray diffraction and detailed NMR analysis, in conjunction with high-level computational modeling.

References

- 1. A computational study of conformational interconversions in 1,4-dithiacyclohexane (1,4-dithiane) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. core.ac.uk [core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies of polymorphism in three compounds by single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Phenyl-Substituted Dithianes: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Synthesis, Reactivity, and Therapeutic Potential of Phenyl-Substituted Dithianes

The 1,3-dithiane scaffold, a six-membered heterocycle containing two sulfur atoms, has long been a versatile tool in organic synthesis, particularly through the celebrated Corey-Seebach reaction which allows for umpolung or reverse polarity reactivity. The incorporation of a phenyl group, especially with various substitutions, onto this dithiane core has opened up new avenues in medicinal chemistry, leading to the discovery of compounds with a range of biological activities. This technical guide provides a detailed literature review of phenyl-substituted dithianes, focusing on their synthesis, characterization, and applications in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Synthesis of Phenyl-Substituted Dithianes

The primary method for the synthesis of 2-phenyl-1,3-dithianes involves the condensation of a substituted benzaldehyde with 1,3-propanedithiol. This reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), or a Brønsted acid. The general synthetic scheme is presented below.

Caption: General synthesis of 2-phenyl-substituted 1,3-dithianes.

This method is widely applicable for a variety of substituted benzaldehydes, allowing for the introduction of diverse functional groups on the phenyl ring.

Quantitative Data on Phenyl-Substituted Dithianes

The following tables summarize key quantitative data for a selection of synthesized phenyl-substituted dithianes, including their yields, melting points, and biological activities.

Table 1: Synthesis and Physical Properties of Selected Phenyl-Substituted Dithianes

| Compound ID | Phenyl Substituent | Catalyst | Yield (%) | Melting Point (°C) | Reference |

| 1 | 4-Nitro | Boron trifluoride etherate | - | - | [1] |

| 2 | 3-Nitro | Boron trifluoride etherate | 85 | - | [2] |

| 3 | 4-Methoxy | - | - | - | [3] |

Table 2: Biological Activity of Phenyl-Substituted Dithiolane Methanol Derivatives as Tyrosinase Inhibitors

| Compound ID | Phenyl Substituent | IC₅₀ (µM) | Inhibition Type | Reference |

| PDTM3 | 2,4-Dihydroxy | 13.94 ± 1.76 | Competitive | [1] |

| Kojic Acid (Control) | - | 18.86 ± 2.14 | - | [1] |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are protocols for the synthesis of representative phenyl-substituted dithianes.

General Procedure for the Synthesis of 2-(Substituted-phenyl)-1,3-dithianes

This general procedure is based on the synthesis of 2-(4-nitrophenyl)-1,3-dithiane and 2-(3-nitrophenyl)-1,3-dithiane.[1][2]

Materials:

-

Substituted benzaldehyde (1 equivalent)

-

1,3-Propanedithiol (1.2 equivalents)

-

Boron trifluoride etherate (catalytic amount)

-

Dichloromethane (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of the substituted benzaldehyde in dichloromethane is cooled to 0 °C in an ice bath.

-

Boron trifluoride etherate is added to the stirred solution.

-

1,3-Propanedithiol is added dropwise to the mixture over a period of 15 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the careful addition of a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Biological Significance and Applications in Drug Development

Phenyl-substituted dithianes and their analogs have demonstrated a range of biological activities, making them attractive scaffolds for drug discovery.

Enzyme Inhibition: Tyrosinase Inhibitors

A study on (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) derivatives revealed their potential as tyrosinase inhibitors.[1] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of skin-whitening agents and treatments for hyperpigmentation disorders.

The derivative PDTM3, which has a 2,4-dihydroxyphenyl moiety, showed more potent tyrosinase inhibition than the well-known inhibitor, kojic acid.[1] Kinetic studies indicated that PDTM3 acts as a competitive inhibitor, suggesting it binds to the active site of the enzyme.[1] This highlights the potential of the phenyl-substituted dithiolane scaffold in designing novel enzyme inhibitors.

References

- 1. Design, synthesis, and antimelanogenic effects of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes to 3-Phenyl-1,4-dithian-2-one from Benzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines two primary synthetic routes for the preparation of 3-Phenyl-1,4-dithian-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development, starting from the readily available precursor, benzaldehyde. The protocols provided are based on established organic synthesis methodologies. The first route involves the synthesis of a key intermediate, ethyl 2-bromo-2-phenylacetate, from a benzaldehyde derivative, followed by a cyclocondensation reaction with 1,2-ethanedithiol. The second route details the direct synthesis of 2-bromo-2-phenylacetic acid from benzaldehyde, which is then esterified and cyclized. These methods offer reliable pathways to the target molecule, with protocols detailed for clarity and reproducibility.

Introduction

This compound is a sulfur-containing heterocyclic molecule that holds potential as a building block in the synthesis of more complex pharmaceutical agents. Its structural motif, featuring both a phenyl group and a dithiane core, makes it an attractive scaffold for exploring structure-activity relationships in drug discovery programs. This application note provides detailed experimental protocols for the synthesis of this target compound from benzaldehyde, a common and inexpensive starting material.

Synthetic Schemes

Two principal synthetic routes have been devised and are presented below. Both routes commence from precursors that are either commercially available or can be readily synthesized from benzaldehyde.

Route 1: From Phenylacetic Acid (derived from Benzaldehyde)

This route involves the bromination of phenylacetic acid, followed by esterification and subsequent cyclization.

Application Notes and Protocols: Asymmetric Synthesis of Chiral 3-Phenyl-1,4-dithian-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed, albeit proposed, synthetic pathway for the asymmetric synthesis of the novel chiral compound 3-Phenyl-1,4-dithian-2-one. Due to the absence of a published direct synthesis for this specific molecule, the following protocols are based on well-established and analogous reactions reported in the scientific literature. The proposed two-step synthesis involves the initial formation of the 1,4-dithian-2-one scaffold, followed by a palladium-catalyzed asymmetric α-arylation to introduce the chiral phenyl group. This document offers comprehensive experimental procedures, expected outcomes based on analogous systems, and visual representations of the workflow and reaction mechanism to guide researchers in the synthesis of this and similar chiral thio-lactones.

Introduction

Chiral sulfur-containing heterocycles are significant structural motifs in a variety of biologically active compounds and are valuable building blocks in medicinal chemistry and drug development. The 1,4-dithian-2-one core, in particular, offers a unique combination of a lactone and a dithiane functionality, presenting opportunities for further chemical modification. The introduction of a chiral center at the 3-position, bearing a phenyl group, adds a crucial element of three-dimensional structure that can be pivotal for biological activity and target recognition. This document outlines a proposed synthetic strategy to access enantiomerically enriched this compound.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, as illustrated in the workflow diagram below. The first step involves the synthesis of the 1,4-dithian-2-one ring system via an esterification/thiolysis reaction. The second, and key, step is the asymmetric α-arylation of the 1,4-dithian-2-one using a palladium catalyst with a chiral phosphine ligand to stereoselectively install the phenyl group.

Experimental Protocols

Step 1: Synthesis of 1,4-Dithian-2-one

This protocol is adapted from procedures for the synthesis of similar thioesters and lactones. It involves the reaction of 2-mercaptoethanol with 2-bromoacetic acid.

Materials:

-

2-Mercaptoethanol

-

2-Bromoacetic acid

-

Toluene

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-mercaptoethanol (1.0 eq.), 2-bromoacetic acid (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq.) in toluene (0.2 M).

-

Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1,4-dithian-2-one.

Expected Results (based on analogous reactions):

| Product | Yield (%) |

| 1,4-Dithian-2-one | 60-75 |

Table 1: Expected yield for the synthesis of 1,4-Dithian-2-one.

Step 2: Palladium-Catalyzed Asymmetric α-Arylation of 1,4-Dithian-2-one

This protocol is based on established methods for the palladium-catalyzed asymmetric α-arylation of ketones and lactones.[1][2][3]

Materials:

-

1,4-Dithian-2-one

-

Phenyl bromide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(R)-BINAP or other suitable chiral phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Diethyl ether

-

Saturated aqueous ammonium chloride

-

Anhydrous sodium sulfate

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (2.5 mol%) and the chiral phosphine ligand (e.g., (R)-BINAP, 6 mol%) to a flame-dried Schlenk tube.

-

Add anhydrous toluene and stir the mixture at room temperature for 20 minutes.

-

Add 1,4-dithian-2-one (1.0 eq.) and phenyl bromide (1.2 eq.).

-

In a separate vial, dissolve sodium tert-butoxide (1.5 eq.) in anhydrous toluene and add this solution to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture at 80-100 °C. Monitor the reaction by chiral HPLC or GC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the chiral this compound.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Catalytic Cycle for Asymmetric α-Arylation:

Expected Results (based on analogous reactions): [1][3]

| Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| (R)-BINAP | Toluene | 80 | 70-85 | 85-95 |

| (R)-SEGPHOS | Toluene | 100 | 75-90 | >90 |

| (R)-DTBM-SEGPHOS | Dioxane | 100 | 65-80 | 80-92 |

Table 2: Expected yields and enantiomeric excess for the asymmetric α-arylation with various chiral phosphine ligands based on analogous systems.

Data Presentation

Characterization Data (Hypothetical)

The synthesized chiral this compound would be characterized by standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.4 ppm), methine proton at C3 (singlet or doublet, ~4.0-4.5 ppm), methylene protons of the dithiane ring (multiplets, ~2.8-3.5 ppm). |

| ¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons (~125-140 ppm), chiral carbon at C3 (~50-60 ppm), methylene carbons of the dithiane ring (~30-40 ppm). |

| Mass Spec (HRMS) | Calculated m/z for C₁₀H₁₀O₂S₂ [M+H]⁺, with the found value within ±5 ppm. |

| Chiral HPLC | Two well-resolved peaks for the enantiomers on a suitable chiral stationary phase (e.g., Chiralpak AD-H or OD-H), allowing for the determination of the enantiomeric excess. |

Table 3: Hypothetical characterization data for chiral this compound.

Conclusion

The proposed synthetic route offers a viable and logical approach to the asymmetric synthesis of chiral this compound. The protocols are based on robust and well-documented chemical transformations, providing a solid foundation for researchers to undertake this synthesis. The key to success in the asymmetric step will be the careful selection and optimization of the chiral ligand and reaction conditions. These application notes are intended to serve as a comprehensive guide for the synthesis and characterization of this novel chiral molecule, which holds potential for applications in drug discovery and development.

References

- 1. Palladium-catalyzed Enantioselective α-Arylation and α-Vinylation of Oxindoles Facilitated by an Axially Chiral P-Stereogenic Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel - PMC [pmc.ncbi.nlm.nih.gov]

3-Phenyl-1,4-dithian-2-one: An Uncharted Building Block in Organic Synthesis

Despite a comprehensive search of available scientific literature and chemical databases, detailed information regarding the synthesis, applications, and experimental protocols for 3-Phenyl-1,4-dithian-2-one as a building block in organic synthesis remains elusive. This suggests that the compound is either a novel entity, a highly specialized intermediate with limited public documentation, or potentially referred to under a different nomenclature.

While the broader class of dithianes, particularly 1,3-dithianes, are well-established as versatile synthons in organic chemistry, functioning as masked carbonyl groups and acyl anion equivalents, the specific properties and reactivity of this compound have not been extensively reported.

Our investigation into related structures and synthetic pathways, including the synthesis of 1,4-dithian-2-ones and the reactions of phenyl-substituted dithianes, did not yield specific methodologies or applications for the target molecule. The lack of available data prevents the creation of the detailed Application Notes and Protocols as initially requested.

Researchers and drug development professionals interested in the potential of this specific molecule may need to embark on foundational research to first synthesize and characterize this compound. Subsequent studies would then be required to explore its reactivity and utility as a building block for more complex molecular architectures.

Potential Areas for Future Investigation:

Should a synthetic route to this compound be established, several avenues of research could be pursued to unlock its potential as a building block:

-

Asymmetric Synthesis: The stereocenter at the 3-position offers opportunities for the development of chiral building blocks for asymmetric synthesis.

-

Ring-Opening Reactions: Exploration of selective ring-opening reactions could provide access to novel functionalized thiols and thioethers.

-

Derivatization: The ketone functionality allows for a wide range of derivatization reactions, potentially leading to libraries of compounds for biological screening.

At present, without foundational research into the synthesis and reactivity of this compound, the creation of detailed application notes and protocols is not feasible. The scientific community is encouraged to explore this potentially untapped area of organic synthesis.

Application Notes and Protocols: Use of 3-Phenyl-1,4-dithian-2-one in the Synthesis of Novel Heterocycles

Note to the Reader: Following a comprehensive literature search, no specific data, application notes, or established protocols were found for the direct use of 3-Phenyl-1,4-dithian-2-one in the synthesis of novel heterocycles. The information presented herein is based on the synthesis and reactivity of analogous sulfur-containing heterocyclic systems, such as 1,4-dithianes and related thio-heterocycles. These notes aim to provide a foundational understanding and hypothetical applications that researchers may explore.

Introduction

Sulfur-containing heterocycles are a cornerstone in medicinal chemistry and drug development due to their diverse biological activities. While direct applications of this compound are not documented, its structural motifs suggest potential as a versatile building block. This document outlines hypothetical synthetic strategies and protocols inspired by the known chemistry of similar compounds.

Hypothetical Synthetic Pathways

The reactivity of a substituted 1,4-dithian-2-one could potentially be exploited through several reaction pathways to generate novel heterocyclic scaffolds. Key hypothetical transformations are outlined below.

Ring Expansion and Rearrangement Reactions

One potential application lies in ring expansion reactions. Treatment of a 1,4-dithian-2-one derivative with appropriate reagents could induce rearrangement to form larger, more complex heterocyclic systems.

Caption: Hypothetical Ring Expansion of this compound.

Functionalization and Cyclization Cascades

The carbonyl and thioether functionalities of this compound offer sites for initial functionalization, which can be followed by intramolecular cyclization to construct fused heterocyclic systems.

Caption: Functionalization and Cyclization Workflow.

Experimental Protocols (Hypothetical)

The following protocols are generalized and would require significant optimization for the specific, undocumented substrate.

General Protocol for Ring Expansion

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane) under an inert atmosphere.

-

Cool the reaction mixture to 0 °C.

-

Add the ring expansion reagent (e.g., a solution of diazomethane in ether) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction carefully (e.g., with acetic acid).

-

Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

General Protocol for Functionalization and Cyclization

-

To a solution of this compound (1.0 eq) in anhydrous THF, add a strong base (e.g., LDA, 1.1 eq) at -78 °C.

-

Stir for 1 hour, then add the electrophile (e.g., an alkyl halide with a terminal leaving group, 1.2 eq).

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction for the formation of the functionalized intermediate.

-

Upon consumption of the starting material, add a suitable reagent to induce cyclization (this will be highly dependent on the nature of the introduced functional group).

-

Heat the reaction mixture if necessary and monitor for the formation of the cyclized product.

-

Work up the reaction and purify the product by appropriate chromatographic techniques.

Data Presentation (Illustrative)

As no experimental data exists for this compound, the following table is an illustrative example of how quantitative data for analogous reactions could be presented.

| Entry | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methyl Iodide | LDA | THF | -78 to rt | 12 | N/A |

| 2 | Benzyl Bromide | NaH | DMF | 0 to rt | 8 | N/A |

| 3 | Acrylonitrile | t-BuOK | t-BuOH | rt | 6 | N/A |

| 4 | Propargyl Bromide | KHMDS | Toluene | -78 to rt | 16 | N/A |

Data is hypothetical and for illustrative purposes only.

Conclusion

While the direct application of this compound in the synthesis of novel heterocycles remains an unexplored area of research, the foundational principles of sulfur-heterocycle chemistry suggest a rich potential for this compound as a synthetic building block. The hypothetical pathways and protocols outlined in these notes are intended to serve as a starting point for researchers and drug development professionals interested in expanding the chemical space of bioactive molecules. Further investigation is warranted to establish the reactivity and synthetic utility of this particular scaffold.

Ring-Opening Reactions of 3-Phenyl-1,4-dithian-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Phenyl-1,4-dithian-2-one

This compound is a heterocyclic compound featuring a six-membered dithiane ring with a phenyl substituent at the 3-position and a carbonyl group at the 2-position, forming a thiolactone. The presence of the phenyl group, the thioether linkages, and the reactive thiolactone moiety suggests a rich and varied chemical reactivity. The ring strain and the electrophilic nature of the carbonyl carbon make the 1,4-dithian-2-one ring susceptible to nucleophilic attack, leading to a variety of ring-opened products. Understanding these potential reactions is crucial for harnessing the synthetic utility of this scaffold.

Proposed Ring-Opening Reactions and Experimental Protocols

Based on the general reactivity of thiolactones and related sulfur heterocycles, several classes of ring-opening reactions can be postulated for this compound. The following sections outline hypothetical experimental protocols for these transformations.

Aminolysis: Formation of Thio-amides

The reaction of this compound with primary or secondary amines is expected to proceed via nucleophilic acyl substitution, leading to the formation of ring-opened thio-amides. This reaction would provide access to multifunctional compounds containing both a thiol and an amide group.

Hypothetical Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (0.1 M concentration).

-

Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.1 eq). For less reactive amines, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) may be added to facilitate the reaction.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a mild acidic solution (e.g., 1 M HCl), saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Table 1: Hypothetical Quantitative Data for Aminolysis of this compound

| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | TEA | DCM | 12 | 85 |

| 2 | Morpholine | - | THF | 8 | 92 |

| 3 | Aniline | DIPEA | DCM | 24 | 70 |

Note: The data presented in this table is hypothetical and serves as a guideline for potential experimental outcomes.

Reduction with Hydride Reagents: Formation of a Diol-thiol

The reduction of the thiolactone moiety in this compound with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would be expected to open the ring and reduce the carbonyl group to a primary alcohol, yielding a 1,4-diol-2-thiol derivative.

Hypothetical Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous THF.

-

Addition of Substrate: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period.

-

Reaction Quenching and Work-up: The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up). The resulting granular precipitate is filtered off and washed with THF.

-

Purification: The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Table 2: Hypothetical Quantitative Data for Reduction of this compound

| Entry | Reducing Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | LiAlH₄ | THF | 4 | Reflux | 90 |

| 2 | NaBH₄ | Methanol | 24 | RT | No reaction |

Note: Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters and lactones, hence it is predicted to be unreactive under standard conditions. The data is hypothetical.

Reaction with Organometallic Reagents: Formation of Tertiary Alcohols

The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the electrophilic carbonyl carbon of this compound would likely result in a ring-opening reaction to form a tertiary alcohol after a second addition of the organometallic reagent.

Hypothetical Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

-

Addition of Grignard Reagent: The Grignard reagent (e.g., Phenylmagnesium bromide) (2.2 eq) in THF is added dropwise to the solution at 0 °C.

-

Reaction Monitoring: The reaction is monitored by TLC or LC-MS.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed ring-opening reactions of this compound.

Caption: Proposed aminolysis of this compound.

Caption: Proposed reduction of this compound.

Caption: Proposed reaction with a Grignard reagent.

Conclusion and Future Directions

The ring-opening reactions of this compound represent a promising yet unexplored area of synthetic chemistry. The protocols and data presented in this document are based on established chemical principles and are intended to serve as a starting point for further experimental investigation. Researchers and drug development professionals are encouraged to explore these and other potential transformations to unlock the full synthetic potential of this intriguing heterocyclic scaffold. Future work should focus on the actual synthesis of this compound and the systematic investigation of its reactivity with a diverse range of nucleophiles and reagents. The resulting ring-opened products could be valuable building blocks for the synthesis of novel bioactive molecules and functional materials.

Derivatisierung der Phenylgruppe in 3-Phenyl-1,4-dithian-2-on: Applikationshinweise und Protokolle

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationshinweise beschreiben detaillierte Protokolle für die Derivatisierung der Phenylgruppe des 3-Phenyl-1,4-dithian-2-ons. Diese Verbindungsklasse ist von besonderem Interesse für die medizinische Chemie und die Entwicklung neuer Wirkstoffe, da die Modifikation des Phenylrings die pharmakokinetischen und pharmakodynamischen Eigenschaften der Moleküle gezielt verändern kann. Die hier vorgestellten Methoden umfassen elektrophile aromatische Substitutionen und palladiumkatalysierte Kreuzkupplungsreaktionen, die eine breite Palette von funktionellen Gruppen in den Phenylring einführen können.

Synthese des 3-Phenyl-1,4-dithian-2-on Grundgerüsts

Obwohl in der Literatur keine direkte Synthese für 3-Phenyl-1,4-dithian-2-on beschrieben ist, kann eine plausible Syntheseroute durch die Reaktion von 2-Bromphenylessigsäure mit Ethan-1,2-dithiol in Gegenwart einer Base wie Natriumhydrid postuliert werden. Diese Reaktion würde zu einer nukleophilen Substitution des Broms durch ein Thiolat gefolgt von einer intramolekularen Thioesterbildung führen, um den 1,4-Dithian-2-on-Ring zu schließen.

Experimentelles Protokoll: Synthese von 3-Phenyl-1,4-dithian-2-on

-

In einem trockenen 250-ml-Rundkolben werden 10 mmol 2-Bromphenylessigsäure in 100 ml wasserfreiem Tetrahydrofuran (THF) gelöst.

-

Unter einer inerten Atmosphäre (Argon oder Stickstoff) werden 22 mmol Natriumhydrid (60 % Dispersion in Mineralöl) portionsweise zu der Lösung gegeben.

-

Die Mischung wird 30 Minuten bei Raumtemperatur gerührt.

-

Eine Lösung von 10 mmol Ethan-1,2-dithiol in 20 ml wasserfreiem THF wird langsam zugetropft.

-

Die Reaktionsmischung wird 12 Stunden unter Rückfluss erhitzt.

-

Nach dem Abkühlen wird die Reaktion vorsichtig mit 50 ml Wasser gequencht.

-

Die organische Phase wird abgetrennt und die wässrige Phase dreimal mit je 50 ml Ethylacetat extrahiert.

-

Die vereinigten organischen Phasen werden über Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

-

Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das reine 3-Phenyl-1,4-dithian-2-on zu erhalten.

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von 3-Phenyl-1,4-dithian-2-on.

Elektrophile Aromatische Substitution am Phenylring

Der Phenylring des 3-Phenyl-1,4-dithian-2-ons kann durch elektrophile aromatische Substitution funktionalisiert werden. Die Thioether-Gruppen im Dithianring sind typischerweise ortho- und para-dirigierend und aktivierend, was die Substitution an diesen Positionen begünstigt.

Die Bromierung oder Chlorierung des Phenylrings kann mit N-Bromsuccinimid (NBS) bzw. N-Chlorsuccinimid (NCS) in einem geeigneten Lösungsmittel wie Dichlormethan oder Essigsäure durchgeführt werden.

Experimentelles Protokoll: Bromierung

-

5 mmol 3-Phenyl-1,4-dithian-2-on werden in 50 ml Dichlormethan gelöst.

-

5,5 mmol N-Bromsuccinimid werden portionsweise zu der Lösung gegeben.

-

Die Reaktionsmischung wird bei Raumtemperatur für 24 Stunden gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) verfolgt.

-

Nach vollständiger Umsetzung wird die Reaktionsmischung mit 50 ml Wasser gewaschen.

-

Die organische Phase wird abgetrennt, über Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

-

Das Produkt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

| Derivatisierung | Reagenz | Lösungsmittel | Typische Ausbeute (%) |

| Bromierung | N-Bromsuccinimid (NBS) | Dichlormethan | 85-95 |

| Chlorierung | N-Chlorsuccinimid (NCS) | Essigsäure | 80-90 |

Tabelle 1: Zusammenfassung der Halogenierungsreaktionen.

Die Nitrierung erfolgt typischerweise mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure bei niedrigen Temperaturen, um die Bildung von Nebenprodukten zu minimieren.

Experimentelles Protokoll: Nitrierung

-

5 mmol 3-Phenyl-1,4-dithian-2-on werden in 20 ml konzentrierter Schwefelsäure bei 0 °C gelöst.

-

Eine gekühlte Mischung aus 5,5 mmol konzentrierter Salpetersäure und 5 ml konzentrierter Schwefelsäure wird langsam zugetropft, wobei die Temperatur unter 5 °C gehalten wird.

-

Die Mischung wird für 1-2 Stunden bei 0-5 °C gerührt.

-

Die Reaktionsmischung wird vorsichtig auf Eis gegossen und der resultierende Niederschlag abfiltriert.

-

Der Feststoff wird mit kaltem Wasser gewaschen, bis das Filtrat neutral ist, und anschließend getrocknet.

| Derivatisierung | Reagenzien | Temperatur (°C) | Typische Ausbeute (%) |

| Nitrierung | HNO₃ / H₂SO₄ | 0 - 5 | 70-85 |

Tabelle 2: Zusammenfassung der Nitrierungsreaktion.

Die Einführung einer Acylgruppe kann durch eine Friedel-Crafts-Acylierung mit einem Acylchlorid oder Anhydrid in Gegenwart einer Lewis-Säure wie Aluminiumchlorid (AlCl₃) erreicht werden.

Experimentelles Protokoll: Friedel-Crafts-Acylierung

-

In einem trockenen Kolben werden 5,5 mmol Aluminiumchlorid in 50 ml wasserfreiem Dichlormethan suspendiert.

-

5 mmol des entsprechenden Acylchlorids werden bei 0 °C zugetropft.

-

Eine Lösung von 5 mmol 3-Phenyl-1,4-dithian-2-on in 20 ml Dichlormethan wird langsam zu der Mischung gegeben.

-

Die Reaktion wird für 4-6 Stunden bei Raumtemperatur gerührt.

-

Die Reaktionsmischung wird auf Eis gegossen und mit 1 M Salzsäure angesäuert.

-

Die organische Phase wird abgetrennt, mit Wasser und gesättigter Natriumbicarbonatlösung gewaschen, über Magnesiumsulfat getrocknet und das Lösungsmittel entfernt.

-

Das Produkt wird durch Säulenchromatographie gereinigt.

| Derivatisierung | Reagenzien | Katalysator | Typische Ausbeute (%) |

| Acetylierung | Acetylchlorid | AlCl₃ | 65-75 |

| Benzoylierung | Benzoylchlorid | AlCl₃ | 60-70 |

Tabelle 3: Zusammenfassung der Friedel-Crafts-Acylierungsreaktionen.

Application Note: Purification of 3-Phenyl-1,4-dithian-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the purification of 3-Phenyl-1,4-dithian-2-one, a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and materials science. The purification strategy involves a two-step process: initial purification by flash column chromatography followed by final purification via recrystallization. This protocol provides a robust method to obtain high-purity this compound suitable for downstream applications and analytical characterization.

Introduction

This compound is a derivative of 1,4-dithiane, a class of sulfur-containing heterocyclic compounds. The presence of the phenyl group and the lactone-like thioester functionality suggests its potential as a building block in the synthesis of more complex molecules with interesting biological activities. The purity of such compounds is critical for reliable biological screening and for the synthesis of well-defined materials. This protocol details a reproducible method for the purification of this compound from a crude reaction mixture.

Experimental Protocols

Synthesis of Crude this compound (Hypothetical)

A plausible synthetic route to this compound involves the reaction of an α-halo phenylacetic acid derivative with 1,2-ethanedithiol. For the purpose of this purification protocol, we will assume the crude product has been synthesized and is ready for purification.

Purification of this compound

1. Flash Column Chromatography (Initial Purification)

This step is designed to remove the majority of impurities from the crude product.

-

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Glass column for chromatography

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp (254 nm)

-

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Adsorb the dissolved crude product onto a small amount of silica gel by evaporating the solvent.

-

Carefully load the dried, adsorbed product onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting from 100% hexane and gradually increasing the polarity. A typical gradient could be from 0% to 20% ethyl acetate.

-

Monitor the separation by collecting fractions and analyzing them by TLC. The product can be visualized under a UV lamp.

-

Combine the fractions containing the pure product.

-

Evaporate the solvent under reduced pressure to yield the partially purified product.

-

2. Recrystallization (Final Purification)

This final step is to obtain highly pure, crystalline this compound.

-

Materials:

-

Partially purified this compound from column chromatography

-

Ethanol (95%)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

-

-

Procedure:

-

Place the partially purified product in an Erlenmeyer flask.

-

Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Keep the solution near its boiling point.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

After reaching room temperature, place the flask in an ice bath to promote further crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold 95% ethanol.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Data Presentation

The following table summarizes the hypothetical quantitative data for the purification of this compound.

| Purification Step | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC) (%) |

| Crude Product | 5.00 | - | - | 65 |

| Column Chromatography | 5.00 | 3.85 | 77 | 95 |

| Recrystallization | 3.85 | 3.27 | 85 | >99 |

Visualization of the Purification Workflow

The following diagram illustrates the logical workflow of the purification protocol.

Caption: Purification workflow for this compound.

Conclusion

The described protocol provides a reliable and efficient method for the purification of this compound. The combination of flash column chromatography and recrystallization ensures the removal of a wide range of impurities, yielding a final product of high purity. This protocol is essential for researchers requiring pure samples of this compound for further chemical synthesis, biological evaluation, or material science applications.

Scale-up Synthesis of 3-Phenyl-1,4-dithian-2-one: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of 3-Phenyl-1,4-dithian-2-one, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The outlined two-step synthesis is designed to be efficient and scalable, starting from readily available commercial reagents.

Introduction

This compound is a sulfur-containing heterocyclic molecule of interest in synthetic and medicinal chemistry. Its structure, incorporating a thiolactone and a phenyl group, presents a scaffold for the development of novel therapeutic agents. This application note details a robust and scalable two-step synthesis involving a base-catalyzed thiol-epoxy ring-opening reaction followed by an intramolecular cyclization.

Overall Reaction Scheme

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-((2-hydroxy-2-phenylethyl)thio)acetate (Thioether Intermediate)

This step involves the base-catalyzed nucleophilic ring-opening of styrene oxide with methyl thioglycolate. The use of a base catalyst facilitates the formation of the thiolate anion, which is a potent nucleophile.[1][2][3][4][5] This reaction is highly regioselective, with the thiolate attacking the less sterically hindered carbon of the epoxide ring.[4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Styrene Oxide | 120.15 | 120.15 g | 1.0 |

| Methyl Thioglycolate | 106.14 | 116.75 g | 1.1 |

| Sodium Methoxide | 54.02 | 5.4 g | 0.1 |

| Methanol (anhydrous) | 32.04 | 500 mL | - |

Procedure:

-

To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add methyl thioglycolate and anhydrous methanol.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add sodium methoxide to the solution while maintaining the temperature below 10 °C.

-

Once the sodium methoxide has dissolved, add styrene oxide dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Quench the reaction by adding 200 mL of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude methyl 2-((2-hydroxy-2-phenylethyl)thio)acetate can be purified by vacuum distillation or used directly in the next step.

Expected Yield: 85-95%

Step 2: Synthesis of this compound (Intramolecular Cyclization)

The second step involves the acid-catalyzed intramolecular cyclization of the thioether intermediate to form the desired thiolactone. Thiolactones can be synthesized through the dehydration of thiol-containing carboxylic acids.[6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 2-((2-hydroxy-2-phenylethyl)thio)acetate | 226.29 | 226.29 g | 1.0 |

| p-Toluenesulfonic acid monohydrate | 190.22 | 9.5 g | 0.05 |

| Toluene | 92.14 | 1 L | - |

Procedure:

-

In a 2 L round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude methyl 2-((2-hydroxy-2-phenylethyl)thio)acetate in toluene.

-

Add p-toluenesulfonic acid monohydrate to the solution.

-

Heat the mixture to reflux and collect the water-methanol azeotrope in the Dean-Stark trap.

-

Continue refluxing for 8-12 hours or until no more water/methanol is collected.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 200 mL) to neutralize the acid catalyst.

-

Wash the organic layer with brine (2 x 100 mL) and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the toluene under reduced pressure to yield the crude this compound.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system such as ethanol/water.

Characterization Data (Expected):

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the phenyl protons, the methine proton at the 3-position, and the methylene protons of the dithiane ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the phenyl carbons, and the carbons of the dithiane ring. |

| IR (KBr) | Characteristic absorption for the C=O stretch of the thiolactone (around 1680-1720 cm⁻¹). |

| Mass Spec (EI) | Molecular ion peak corresponding to the mass of this compound (C₁₀H₁₀OS₂). |

Scale-up Considerations

-

Temperature Control: The initial thiol-epoxy reaction is exothermic. For larger scale reactions, efficient heat dissipation is crucial to maintain the desired reaction temperature and prevent side reactions. The use of a jacketed reactor with a cooling system is recommended.

-

Reagent Addition: The dropwise addition of styrene oxide in the first step should be carefully controlled to manage the exotherm.

-

Azeotropic Removal of Water/Methanol: In the cyclization step, efficient removal of the water and methanol formed is essential to drive the equilibrium towards the product. A well-designed Dean-Stark trap is necessary for large-scale operations.

-

Purification: For large quantities, recrystallization is often a more practical purification method than column chromatography. Optimization of the recrystallization solvent system is important to maximize yield and purity.

Logical Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Conclusion